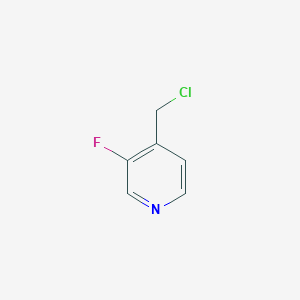

4-(Chloromethyl)-3-fluoropyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of chloromethylation reactions . For example, a synthetic method of 4-(chloromethyl)pyridine hydrochloride involves several steps including the oxidation of 4-methylpyridine into 4-picolinic acid, followed by a series of reactions to produce the target product .Wissenschaftliche Forschungsanwendungen

Directed Lithiation and Synthesis

4-Chloro and 4-fluoropyridines, including 4-(Chloromethyl)-3-fluoropyridine, have been ortho-lithiated using n-butyllithium-TMEDA chelate or lithium diiso-propylamide at low temperatures. This process leads to the formation of 3-lithio 4-halopyridines, which can react with various electrophiles to produce diverse 3,4-disubstituted pyridines. These synthons have applications in the synthesis of compounds like naphthyridine, xanthone, coumarin, and analogues of chlotrimazol. Lithiation of 4-fluoropyridine, for instance, directly leads to 3,4-pyridyne, which can be trapped by cycloaddition with furans (Marsais, Trécourt, Breant, & Quéguiner, 1988).

Regioselective Amidomethylation

4-Chloro-3-fluoropyridine can be effectively utilized in regioselective amidomethylation processes. This involves kinetic deprotonation followed by reaction with DMF to yield 2-formyl-4-chloro-3-fluoropyridine, which is then converted to 2-aminomethyl analogues. This method is particularly useful for producing compounds like N-Boc analogues in a single step, highlighting its efficiency and scalability (Papaioannou, Fray, Rennhack, Sanderson, & Stokes, 2020).

Synthesis of Fluorinated Pyridines

The synthesis of various fluorinated pyridines has been investigated using 4-halopyridines, including 4-(Chloromethyl)-3-fluoropyridine. For example, fluorodediazoniation of aminopyridines in anhydrous hydrogen fluoride has been used to synthesize different fluorinated pyridines, showcasing the versatility of 4-(Chloromethyl)-3-fluoropyridine in producing a range of fluorinated derivatives (Boudakian, 1981).

Covalent Protein Modification

4-Halopyridines, including 4-(Chloromethyl)-3-fluoropyridine, have been studied for their potential in selective, tunable, and switchable covalent protein modification. This approach is useful for developing chemical probes, with 4-halopyridines acting as quiescent affinity labels requiring catalysis for activation (Schardon, Tuley, Er, Swartzel, & Fast, 2017).

Vibrational Spectroscopy

The vibrational spectra of monosubstituted pyridines, such as 4-(Chloromethyl)-3-fluoropyridine, have been studied, providing insights into their molecular structure. This research helps in understanding the molecular dynamics and characteristics of such compounds (Green, Kynaston, & Paisley, 1963).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(chloromethyl)-3-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVYIGBZCTUZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-3-fluoropyridine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide](/img/structure/B2542454.png)

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2542455.png)

![2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2542462.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2542471.png)

![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2542473.png)

amine hydrochloride](/img/structure/B2542476.png)